2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and evaluated pyrazoline derivatives with furan and quinoline moieties for their antimicrobial properties. For example, novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties have been developed using hydrazonoyl halides as precursors, showing promising in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019). Additionally, quinoline attached furan-2(3H)-ones were synthesized, demonstrating significant anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential for medical applications (Alam et al., 2011).
Anti-inflammatory and Analgesic Activities
Compounds combining quinoline and furan nuclei have been found to exhibit notable anti-inflammatory activities. A study synthesized 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones and found them to possess significant anti-inflammatory activity, along with being less toxic in terms of ulcerogenicity compared to standard drugs, supported by lipid peroxidation studies (Alam et al., 2011).
Sensing Applications
Research has also explored the use of pyrazoline derivatives for sensing applications. A colorimetric fluorescent chemosensor based on pyrazoline showed excellent selectivity towards Zn2+ ions over other metal ions in aqueous media, demonstrating the potential for live cell imaging and environmental monitoring (Kasirajan et al., 2017). Another study developed a quinoline appended pyrazoline derivative sensor for high selectivity and sensitivity towards Ni2+ ion, which could be used for live cell imaging and environmental sample monitoring (Subashini et al., 2017).
Properties
IUPAC Name |
2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-26-17-8-11-7-12(19(20)21-13(11)10-18(17)27-2)15-9-14(16-5-4-6-28-16)22-23(15)29(3,24)25/h4-8,10,15H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXGVWAACVQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.